Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-

Medicinal Chemistry ADME Optimization Fragment‑Based Drug Design

This compound is a polyfunctional benzyl 4-methoxybenzyl (PMB) ether bearing ortho-bromo and meta-chloro substituents on the aromatic ring. Computed identifiers include molecular weight 341.62 g/mol, XLogP3 4.4, and a predicted boiling point of 400.7 °C.

Molecular Formula C15H14BrClO2
Molecular Weight 341.62 g/mol
CAS No. 1980784-00-6
Cat. No. B1460349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-
CAS1980784-00-6
Molecular FormulaC15H14BrClO2
Molecular Weight341.62 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Cl
InChIInChI=1S/C15H14BrClO2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3
InChIKeyWNMDTZBMBONIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Oriented Property Overview for Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- (CAS 1980784-00-6)


This compound is a polyfunctional benzyl 4-methoxybenzyl (PMB) ether bearing ortho-bromo and meta-chloro substituents on the aromatic ring. Computed identifiers include molecular weight 341.62 g/mol, XLogP3 4.4, and a predicted boiling point of 400.7 °C [1]. It serves as a protected, dual-halogenated building block for sequential cross‑coupling and late‑stage functionalization.

Why Simple Bromochlorobenzenes Cannot Replace 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]benzene in Programmed Synthesis


Common bromochlorobenzene analogs (e.g., 1‑bromo‑3‑chlorobenzene) lack the PMB‑protected benzylic handle that enables orthogonal, stepwise elaboration. The ortho‑positioning of bromine and the CH₂OPMB group introduces steric and electronic biases that direct regioselectivity in cross‑coupling, while the PMB ether remains stable during halogen‑selective transformations and can be removed on demand by oxidative (DDQ) or mild acidic conditions [1][2]. Interchanging with a simpler analog forfeits this built‑in synthetic control, leading to additional protection/deprotection steps, lower overall yields, and potential side‑product formation.

Quantitative Differentiation Evidence for 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]benzene vs. Closest Analogs


Lower Computed Lipophilicity Relative to Non‑Chlorinated Benzyl PMB Ether Improves Drug‑Likeness

The target compound exhibits an XLogP3 of 4.4, compared with 4.89 for the non‑chlorinated analog 1‑bromo‑2‑[(4‑methoxyphenyl)methyl]benzene (CAS 68355‑78‑2), a reduction of 0.49 log units [1]. This decrease, driven by the electron‑withdrawing chloro substituent, shifts the compound toward desirable Lipinski space for oral bioavailability.

Medicinal Chemistry ADME Optimization Fragment‑Based Drug Design

Increased Boiling Point and Density vs. Non‑Chlorinated Analog Indicate Stronger Intermolecular Forces

The target compound’s predicted boiling point is 400.7 ± 40.0 °C and density is 1.414 ± 0.06 g/cm³, markedly higher than the non‑chlorinated analog (BP 352.3 ± 22.0 °C, density 1.3 ± 0.1 g/cm³) . The +48.4 °C shift in boiling point and 0.11 g/cm³ increase in density reflect enhanced dipole‑dipole interactions and halogen‑bonding contributions introduced by chlorine.

Process Chemistry Purification Thermal Stability

Orthogonal Halogen Reactivity Enables Programmable Sequential Cross‑Coupling

The coexistence of bromine and chlorine on the same ring permits chemoselective sequential Suzuki‑Miyaura coupling: bromine reacts first under mild, ligand‑free conditions, while the chlorine engages in a second, more forcing step. This principle has been validated on simple chlorobromobenzenes to construct unsymmetrical terphenyls in 32–87% overall yields [1]. The target compound adds a third orthogonal handle—the PMB ether—enabling a linchpin strategy not possible with di‑halogenated compounds lacking a protected benzylic site.

Organic Synthesis C–C Bond Formation Suzuki‑Miyaura Coupling

PMB Ether as a Tunable Protecting Group Permits Late‑Stage Deprotection Without Halogen Loss

The 4‑methoxybenzyl (PMB) ether is selectively cleaved by 2,3‑dichloro‑5,6‑dicyano‑1,4‑benzoquinone (DDQ) or mild mineral acids (TFA, HCl) without affecting the aryl bromine or chlorine substituents [1]. In contrast, the unprotected benzyl bromide analog undergoes spontaneous nucleophilic substitution or decomposition on storage, compromising downstream reactivity.

Protecting Group Chemistry Late‑Stage Functionalization Selective Deprotection

High-Value Application Scenarios for 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]benzene Based on Quantitative Differentiation


Medicinal Chemistry: Fragment‑Informed Hit‑to‑Lead Optimization

The compound’s reduced XLogP3 (0.49 log units lower than the non‑chlorinated analog) positions it favorably for oral bioavailability optimization. Its dual‑halogen array enables rapid assembly of focused biaryl libraries while the PMB ether serves as a latent polarity‑bearing group that can be unveiled late to modulate solubility or target engagement [1].

Process Development: Scalable Synthesis of Multi‑Functionalized Building Blocks

The +48.4 °C boiling point increment relative to the non‑chlorinated comparator informs distillation and condensation strategies during scale‑up. Chemoselective sequential coupling eliminates the need for intermediate purification of mono‑coupled products, reducing solvent consumption and improving overall process mass intensity .

Fragment‑Based Drug Discovery: Halogen‑Enriched Scaffolds for Halogen‑Bonding Interactions

The combination of bromine, chlorine, and a protected benzylic oxygen creates a geometrically defined halogen‑bond donor/acceptor triad. This scaffold is suited for crystallographic fragment screening campaigns seeking to exploit orthogonal halogen‑bonding vectors to enhance binding affinity and selectivity [2].

Materials Chemistry: Poly‑Functionalized Monomers for π‑Conjugated Polymers

The three orthogonal handles allow iterative coupling to generate unsymmetrical, structurally precise monomers. The PMB ether can be removed oxidatively to install anchoring groups for electrode attachment, supporting the fabrication of well‑defined organic electronic interfaces [3].

Quote Request

Request a Quote for Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.